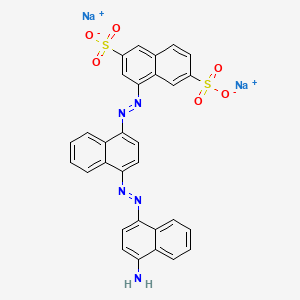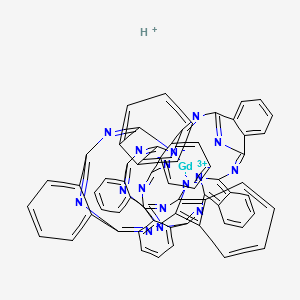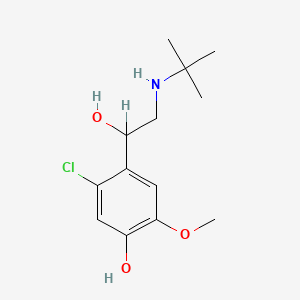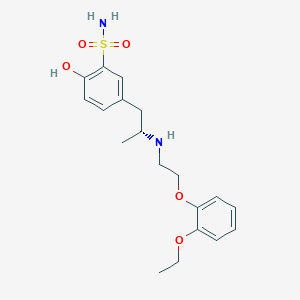![molecular formula C46H40O2 B12757610 18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione](/img/structure/B12757610.png)
18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione is a complex organic compound with a unique structure. It is known for its extensive conjugated system and is used in various scientific research applications. The compound is characterized by its high molecular weight and intricate cyclic structure, making it a subject of interest in the fields of organic chemistry and materials science.
Preparation Methods
The synthesis of 18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione involves multiple steps. The synthetic route typically starts with the preparation of the core structure, followed by the introduction of the dodecyl group. The reaction conditions often require the use of strong acids or bases, high temperatures, and inert atmospheres to prevent unwanted side reactions. Industrial production methods may involve the use of catalysts to increase yield and efficiency.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quinones, while reduction can yield hydroquinones.
Scientific Research Applications
18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione is used in various scientific research applications. In chemistry, it is studied for its electronic properties and potential use in organic semiconductors. In biology, it is explored for its interactions with biological molecules and potential therapeutic applications. In industry, it is used as a precursor for the synthesis of advanced materials and dyes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets through its extensive conjugated system. This allows it to participate in electron transfer processes and form stable complexes with various molecules. The pathways involved in its action depend on the specific application, such as its role in organic semiconductors or its interaction with biological targets.
Comparison with Similar Compounds
Similar compounds include other polycyclic aromatic hydrocarbons and their derivatives. For example, dinaphtho[1,2,3-cd:1’,2’,3’-lm]perylene-9,18-dione and isodibenzanthrone share structural similarities with 18-Dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione. the presence of the dodecyl group in the latter compound imparts unique properties, such as increased solubility and altered electronic characteristics.
Properties
Molecular Formula |
C46H40O2 |
|---|---|
Molecular Weight |
624.8 g/mol |
IUPAC Name |
18-dodecylnonacyclo[18.10.2.22,5.03,16.04,13.06,11.017,31.021,26.028,32]tetratriaconta-1(31),2,4,6,8,10,13,15,17,19,21,23,25,28(32),29,33-hexadecaene-12,27-dione |
InChI |
InChI=1S/C46H40O2/c1-2-3-4-5-6-7-8-9-10-11-16-28-27-39-30-18-13-15-20-35(30)46(48)38-25-23-33-32-22-21-31-29-17-12-14-19-34(29)45(47)37-26-24-36(41(32)42(31)37)40(28)44(33)43(38)39/h12-15,17-27H,2-11,16H2,1H3 |
InChI Key |
SSOJJYPDWYUFRP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCC1=C2C3=CC=C4C5=C(C=CC(=C35)C6=C2C7=C(C=C6)C(=O)C8=CC=CC=C8C7=C1)C9=CC=CC=C9C4=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


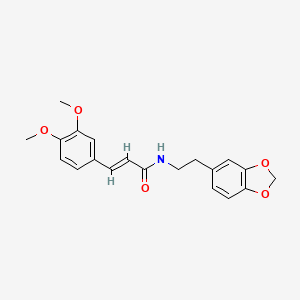
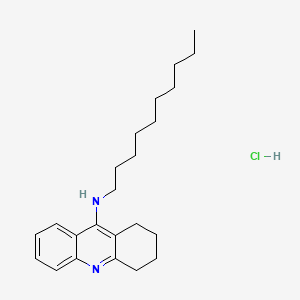


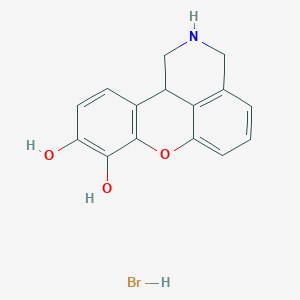
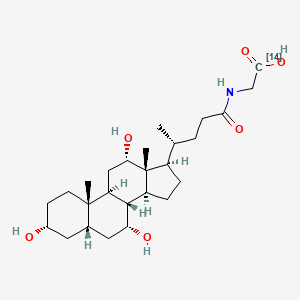
![oxalic acid;N-[1-[4-(2-phenylethyl)piperazin-1-yl]propan-2-yl]-N-(2-propan-2-yloxy-1,3-benzothiazol-6-yl)propanamide](/img/structure/B12757573.png)
